5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Pyrimido[4,5-b]quinoline-diones are a class of nitrogen-containing heterocyclic compounds with demonstrated biological activities, including anticancer, antifungal, and antiviral properties . The target compound, 5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, features a brominated aryl group at position 5 and an isopropylthio substituent at position 2. Its synthesis typically involves multicomponent reactions (MCRs) using aldehydes, amines, and barbituric acid derivatives under catalytic conditions .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-10(2)27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAOOGSJVIGZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrimidoquinoline framework with specific substituents that influence its biological activity. The presence of the 4-bromophenyl and isopropylthio groups is particularly noteworthy as they play significant roles in modulating the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit varying degrees of antimicrobial activity. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of against various bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae .
- The presence of the bromine atom in the phenyl group has been shown to enhance antimicrobial efficacy compared to other halogenated derivatives .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5a | 32 | Staphylococcus epidermidis |
| 5b | 64 | Klebsiella pneumoniae |
| 5c | 16 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through multiple mechanisms:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, IC50 values were reported as low as for certain derivatives against breast and lung cancer cells .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of DNA synthesis and interference with cell cycle progression .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.00 | |
| A549 (Lung Cancer) | 0.75 | |
| HeLa (Cervical Cancer) | 1.50 |
Antiviral Activity
Recent studies have also explored the antiviral properties of quinoline derivatives:
- Dengue Virus Inhibition : The compound demonstrated promising antiviral activity against Dengue virus serotype 2 (DENV2), with an IC50 value of . This suggests potential for further development as an antiviral agent .
- Mechanism : The antiviral mechanism appears to involve inhibition at an early stage of viral replication rather than direct virucidal effects .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Case Study on Antimicrobial Efficacy : A study investigated the efficacy of various quinoline derivatives against multi-drug resistant strains, revealing that modifications in substituents significantly influenced their antimicrobial potency .
- Anticancer Activity Assessment : Another study focused on evaluating the cytotoxic effects on different cancer cell lines and concluded that structural modifications could enhance selective toxicity while minimizing side effects .
Scientific Research Applications
The compound 5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications across multiple domains, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidoquinoline compounds exhibit significant anticancer properties. The specific compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications in the structure of pyrimidoquinolines can enhance their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the bromophenyl and isopropylthio groups has been linked to increased potency in these compounds .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess inhibitory activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. Studies have suggested that these compounds can modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been tested as an inhibitor of certain kinases implicated in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the molecular framework can significantly affect enzyme binding affinity and selectivity .
Drug Development
Given its diverse biological activities, this compound serves as a lead structure in drug development programs aimed at creating new therapeutic agents. Researchers are focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity while maintaining efficacy against target diseases .
Photovoltaic Applications
In the realm of materials science, compounds similar to this compound have been investigated for use in organic photovoltaic devices. Their unique electronic properties allow for efficient charge transport and light absorption, making them suitable candidates for next-generation solar cells .
Sensors
The compound's potential as a sensor material is also being explored. Its ability to undergo specific chemical reactions can be harnessed to develop sensors for detecting environmental pollutants or biological markers. These applications leverage the compound's reactivity and stability under various conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline-diones
Key Observations:
Substituent Effects on Bioactivity :
- The methylthio group in D13 () correlates with potent antifungal activity, suggesting that smaller thioalkyl groups may enhance membrane penetration.
- Bromophenyl and chlorophenyl substituents at position 5 likely influence electronic properties and binding affinity due to halogen-mediated hydrophobic interactions .
The target compound’s isopropylthio group balances lipophilicity and steric hindrance, which may optimize pharmacokinetics compared to allylsulfanyl analogs .
Synthetic Accessibility: Microwave-assisted synthesis () and carbocationic catalysts () improve yields and reaction times for pyrimidoquinoline-diones. The target compound’s synthesis may benefit from these methods.
Preparation Methods
Core Structure Assembly via Cyclocondensation Reactions
The tetrahydropyrimido[4,5-b]quinoline scaffold is typically constructed through cyclocondensation of aminopyrimidinones with cyclic diketones such as dimedone. In a representative protocol, 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one reacts with dimedone and 4-bromobenzaldehyde in acetic acid under reflux to form the bicyclic core. The reaction proceeds via a Mannich-type mechanism, where the aldehyde facilitates imine formation, followed by intramolecular cyclization to yield the quinoline moiety.
Table 1: Comparative Analysis of Cyclocondensation Methods
Ultrasound-assisted synthesis significantly enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces energy input. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the regioselectivity of the cyclization, with the 4-bromophenyl group occupying the C5 position.
Optimization of Dione Functionality
The 4,6-dione groups originate from the dimedone component, which undergoes keto-enol tautomerism during cyclocondensation. Spectral data (infrared spectroscopy and carbon-13 NMR) confirm the presence of two carbonyl signals at δ 170–175 ppm, consistent with the dione structure. Post-synthetic oxidation using alkaline hydrogen peroxide further stabilizes the dione configuration by preventing retro-aldol decomposition.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or methanol, achieving >95% purity as verified by high-performance liquid chromatography (HPLC). X-ray diffraction analysis of analogous compounds reveals a planar quinoline core with substituents adopting equatorial orientations to minimize steric strain. Mass spectrometry (MS) data for the target compound show a molecular ion peak at m/z 457.3, aligning with the theoretical molecular weight.
Challenges and Mitigation Strategies
Common challenges include side reactions during thiolation and low yields in cyclocondensation. Employing anhydrous solvents and inert atmospheres minimizes oxidation of thiol intermediates. Catalytic amounts of triethylamine enhance nucleophilic substitution rates by scavenging acidic byproducts.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques validate its purity?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant catalyst can enhance reaction efficiency under sonication (40–60°C, 1–3 hours) . Post-synthesis, purity is validated using:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~717 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent integration and coupling constants (e.g., aromatic protons at δ 6.5–7.9 ppm, aliphatic CH₂ groups at δ 1.8–2.5 ppm) .
- Elemental analysis to match calculated vs. observed C/H/N percentages (e.g., deviations <0.5% indicate high purity) .
Q. How is the core pyrimido[4,5-b]quinoline scaffold constructed?
The scaffold is built via cyclocondensation of barbituric acid derivatives with substituted cyclohexenones or chalcones. For example, Michael addition of 1,3-dimethylbarbituric acid to a bromophenyl chalcone precursor in methanol under reflux (80°C, 7 hours) forms the tetrahydropyrimidoquinoline core . Key intermediates are monitored via TLC (Rf ~0.5 in CHCl₃:ethyl acetate:n-hexane) .
Advanced Research Questions
Q. How can conflicting elemental analysis data (e.g., nitrogen content discrepancies) be resolved?
Discrepancies (e.g., observed N% = 11.45 vs. calculated 10.50% in ) may arise from residual solvents or byproducts. Mitigation strategies include:
- Purification : Recrystallization in aqueous ethanol or column chromatography .
- Complementary techniques : HRMS (to confirm molecular ion peaks, e.g., [M−H]⁻ at m/z 501.0774) or X-ray crystallography for absolute structural confirmation.
Q. What methodologies optimize reaction yields for large-scale synthesis?
Q. How are complex NMR splitting patterns (e.g., multiplets at δ 4.43 ppm) interpreted for stereochemical assignment?
Advanced NMR techniques are employed:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aliphatic CH₂ groups in δ 1.8–2.5 ppm) .
- NOESY : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents in the tetrahydropyrimidine ring) .
Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) influence the compound’s electronic properties and reactivity?
- Hammett studies : Electron-withdrawing groups (e.g., Br) increase electrophilicity at the C2 position, enhancing nucleophilic substitution reactivity .
- DFT calculations : Predict charge distribution (e.g., bromine’s inductive effect lowers LUMO energy by ~0.3 eV) .
Mechanistic and Application-Oriented Questions
Q. What evidence supports the proposed Michael addition mechanism in the compound’s synthesis?
Mechanistic validation includes:
- Isolation of intermediates : Chalcone adducts identified via HRMS (m/z 501.0774) .
- Kinetic studies : Second-order rate constants (k ≈ 0.05 M⁻¹s⁻¹) confirm bimolecular nucleophilic attack .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent variation : Compare derivatives with Br ( ), Cl ( ), and methyl ( ) groups.
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinase inhibition IC₅₀ <10 µM for bromophenyl analogs) .
Data Interpretation and Reproducibility
Q. How should researchers address inconsistent IR carbonyl stretches (1705 vs. 1745 cm⁻¹) in similar compounds?
Variations arise from conjugation effects or crystal packing. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
